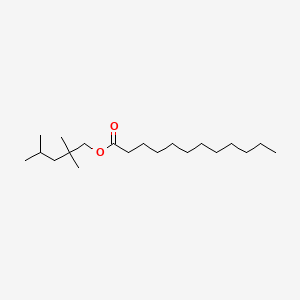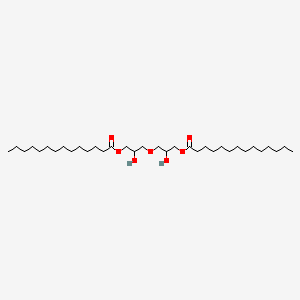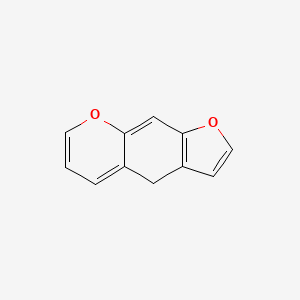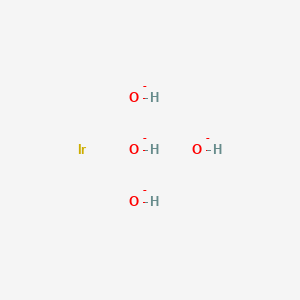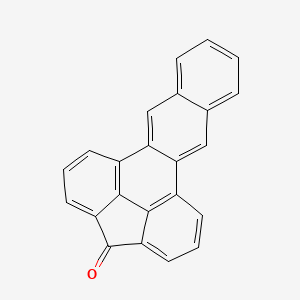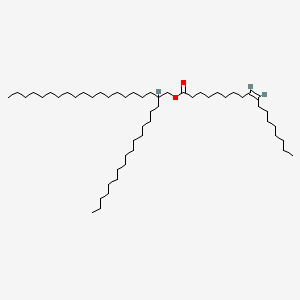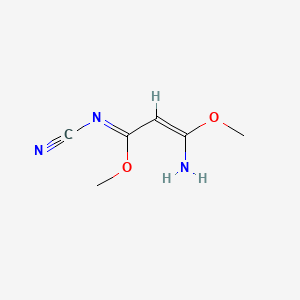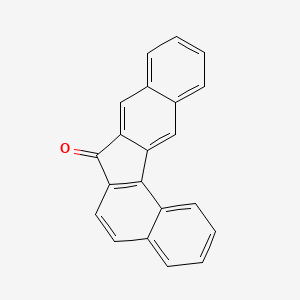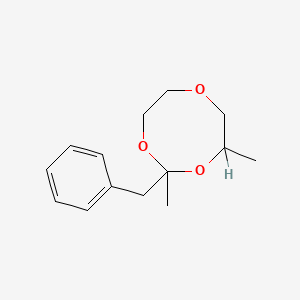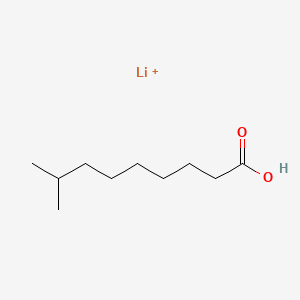
Lithium tert-decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tert-decanoate is an organolithium compound with the molecular formula C10H21LiO2. It is a lithium salt of tert-decanoic acid and is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is particularly valued for its stability and reactivity, making it a useful tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium tert-decanoate can be synthesized through the reaction of tert-decanoic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction is as follows:
C10H21COOH+LiOH→C10H21COOLi+H2O
Industrial Production Methods: In an industrial setting, this compound is produced by reacting tert-decanoic acid with lithium carbonate in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Lithium tert-decanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other derivatives.
Deprotonation: It can deprotonate weak acids, forming the corresponding lithium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve aprotic solvents like THF.
Addition Reactions: Reagents include aldehydes or ketones, and the reactions are often carried out at low temperatures to control the reaction rate.
Deprotonation: Reagents include weak acids, and the reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed:
Nucleophilic Substitution: Alkylated products.
Addition Reactions: Alcohols or other carbonyl derivatives.
Deprotonation: Corresponding lithium salts of the acids.
Scientific Research Applications
Lithium tert-decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of lithium tert-decanoate involves its ability to act as a strong base and nucleophile. It can deprotonate weak acids, forming lithium salts, and can also participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved include the formation of carbon-lithium bonds, which are highly reactive and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Lithium tert-butoxide: Similar in structure but with a tert-butyl group instead of a tert-decanoyl group.
Lithium tert-pentoxide: Similar but with a tert-pentyl group.
Lithium tert-hexoxide: Similar but with a tert-hexyl group.
Uniqueness: Lithium tert-decanoate is unique due to its longer carbon chain, which provides different steric and electronic properties compared to shorter-chain lithium alkoxides. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications.
Properties
CAS No. |
84878-38-6 |
|---|---|
Molecular Formula |
C10H20LiO2+ |
Molecular Weight |
179.2 g/mol |
IUPAC Name |
lithium;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.Li/c1-9(2)7-5-3-4-6-8-10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);/q;+1 |
InChI Key |
GQCPOSUDBHNWJA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


